molecular formula C17H18N4O2 B2755282 (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide CAS No. 1359653-64-7

(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide

Cat. No.: B2755282
CAS No.: 1359653-64-7
M. Wt: 310.357
InChI Key: VCBQNNLRAXBLMZ-VOTSOKGWSA-N
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Description

(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is further connected to a phenylprop-2-enamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.

    Coupling with Phenylprop-2-enamide: The final step involves coupling the morpholine-substituted pyrimidine with phenylprop-2-enamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenylprop-2-enamide group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other regulatory enzymes.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Medicine:

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates and active ingredients.

Comparison with Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Comparison:

    Structural Differences: While cetylpyridinium chloride and domiphen bromide are quaternary ammonium compounds, (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide is a pyrimidine derivative with a morpholine ring.

    Biological Activity: The compound exhibits unique biological activities, such as enzyme inhibition and cell signaling modulation, which are distinct from the antimicrobial properties of cetylpyridinium chloride and domiphen bromide.

    Applications: The compound’s applications in drug development, diagnostics, and agriculture highlight its versatility compared to the more specialized uses of cetylpyridinium chloride and domiphen bromide.

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16(7-6-14-4-2-1-3-5-14)20-15-12-18-17(19-13-15)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBQNNLRAXBLMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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